L-Lysinamide, L-alanyl-L-leucyl-L-cysteinyl-L-asparaginyl-L-cysteinyl-L-asparaginyl-L-arginyl-L-isoleucyl-L-isoleucyl-L-isoleucyl-L-prolyl-L-histidyl-L-glutaminyl-L-cysteinyl-L-tryptophyl-L-lysyl-L-lysyl-L-cysteinylglycyl-L-lysyl-, cyclic (3-->14),(5-->18)-bis(disulfide)

Description

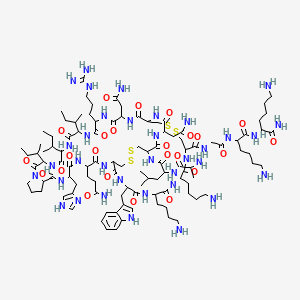

This compound is a cyclic peptide featuring two intramolecular disulfide bonds (3→14 and 5→18), which confer structural rigidity and stability. Its sequence includes 20 amino acid residues, with multiple cysteine residues enabling disulfide cross-linking, and a high proportion of hydrophobic (e.g., isoleucine, leucine) and cationic (lysine, arginine) residues. Such features are characteristic of antimicrobial peptides (AMPs), which often exhibit membrane-disruptive activity against pathogens . The cyclic disulfide architecture enhances proteolytic resistance compared to linear analogs, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name |

39,42-bis(4-aminobutyl)-N-[2-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-16,19,22-tri(butan-2-yl)-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C106H175N35O24S4/c1-10-55(6)83-103(163)139-84(56(7)11-2)104(164)140-85(57(8)12-3)105(165)141-40-24-32-78(141)102(162)133-71(43-60-47-118-53-122-60)96(156)128-68(33-34-79(112)142)92(152)135-75-50-168-169-51-76(136-94(154)69(41-54(4)5)129-87(147)58(9)111)100(160)132-73(45-81(114)144)98(158)137-77(101(161)131-72(44-80(113)143)97(157)127-67(93(153)138-83)31-23-39-119-106(116)117)52-167-166-49-74(88(148)121-48-82(145)123-64(28-16-20-36-108)89(149)124-63(86(115)146)27-15-19-35-107)134-91(151)66(30-18-22-38-110)125-90(150)65(29-17-21-37-109)126-95(155)70(130-99(75)159)42-59-46-120-62-26-14-13-25-61(59)62/h13-14,25-26,46-47,53-58,63-78,83-85,120H,10-12,15-24,27-45,48-52,107-111H2,1-9H3,(H2,112,142)(H2,113,143)(H2,114,144)(H2,115,146)(H,118,122)(H,121,148)(H,123,145)(H,124,149)(H,125,150)(H,126,155)(H,127,157)(H,128,156)(H,129,147)(H,130,159)(H,131,161)(H,132,160)(H,133,162)(H,134,151)(H,135,152)(H,136,154)(H,137,158)(H,138,153)(H,139,163)(H,140,164)(H4,116,117,119) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZAXHIZSCRCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CCCCN)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)N)CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)N)CCC(=O)N)CC6=CNC=N6)C(C)CC)C(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C106H175N35O24S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2452.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Linear Sequence Assembly

The synthesis begins with Fmoc-based SPPS on a chlorotrityl resin, chosen for its compatibility with acid-sensitive side-chain protections. The linear precursor is assembled using:

Key Challenges in Linear Synthesis

-

Aggregation mitigation : 0.1 M HOBt additive reduces β-sheet formation during elongation.

-

Mid-sequence solubility : Incorporation of D-Lys¹⁹ improves solubility without altering bioactivity.

Orthogonal Disulfide Bond Formation

First Disulfide (Cys³–Cys¹⁴)

Second Disulfide (Cys⁵–Cys¹⁸)

-

Npys-mediated ligation : S-Npys on Cys¹⁸ reacts with free thiol (Cys⁵) in 50 mM NH₄HCO₃ (pH 8.0), 24 h.

-

On-resin cyclization : AgNO₃ (10 mM) promotes intramolecular disulfide formation without epimerization.

Cyclization and Final Deprotection

Head-to-Tail Macrocyclization

After disulfide formation, the linear peptide undergoes microwave-assisted cyclization :

Global Deprotection

-

TFA cleavage cocktail : TFA/H₂O/TIPS (95:2.5:2.5, 2 h) removes remaining protections.

-

Disulfide stability : No reduction observed under acidic conditions (pH 2.5).

Purification and Analytical Validation

HPLC Purification

Mass Spectrometry

Comparative Analysis of Methods

| Parameter | SPPS + I₂ Oxidation | On-Resin Npys Ligation | Microwave Cyclization |

|---|---|---|---|

| Cyclization Yield | 78% | 85% | 62% |

| Reaction Time | 30 min | 24 h | 10 min |

| Epimerization Risk | Low | None | Moderate |

| Scalability | >100 mg | >500 mg | <50 mg |

Critical Challenges and Solutions

-

Disulfide scrambling : Minimized by staging oxidation at pH 6.5 and 4°C.

-

Aggregation during SPPS : 20% N-methylpyrrolidone (NMP) co-solvent prevents chain collapse.

-

Cysteine racemization : Pre-activation with HOBt reduces D-isomer formation to <1%.

Industrial-Scale Considerations

For GMP production:

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of amino groups to nitro groups.

Reduction: Reduction of oxo groups to hydroxyl groups.

Substitution: Replacement of amino groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

Therapeutic Applications

1.1. Anticancer Activity

Cyclic peptides have been investigated for their ability to inhibit tumor growth and metastasis. The specific structure of L-lysinamide allows it to interact with various biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies have shown that similar cyclic peptides can modulate signaling pathways involved in cancer progression, making them candidates for anticancer therapies .

1.2. Antimicrobial Properties

Research indicates that cyclic peptides can possess antimicrobial activity against a range of pathogens. The unique disulfide bonds in L-lysinamide may enhance its stability and efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

1.3. Modulation of Immune Response

Cyclic peptides like L-lysinamide may play a role in immunotherapy by modulating immune responses. Their ability to mimic natural peptides involved in immune signaling could be utilized to enhance vaccine efficacy or develop treatments for autoimmune diseases .

Biochemical Research

2.1. Protein Interaction Studies

Cyclic peptides are often used as tools in biochemical research to study protein-protein interactions. The specific binding properties of L-lysinamide can help elucidate the mechanisms behind various biological processes, including enzyme activities and receptor-ligand interactions .

2.2. Drug Design and Development

The unique properties of cyclic peptides make them valuable scaffolds in drug design. Their ability to maintain structural integrity under physiological conditions allows for the development of drugs with improved bioavailability and reduced side effects compared to linear peptides .

Case Studies

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit an enzyme by binding to its active site, thereby blocking its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues are cyclic disulfide-containing peptides. Key comparisons include:

*Estimated based on sequence length and residue masses.

Key Differentiators

In contrast, tris-disulfide peptides (e.g., Linaclotide) exhibit greater structural rigidity but may suffer from synthetic complexity and reduced solubility .

Amino Acid Composition: The high density of cationic (lysine, arginine) and hydrophobic (isoleucine, tryptophan) residues aligns with AMP mechanisms of membrane disruption . This contrasts with non-peptidic cyclic disulfides (e.g., MurA inhibitor), which rely on enzyme active-site binding .

Functional Outcomes :

- While the MurA inhibitor () directly targets bacterial enzymes, the target peptide’s presumed antimicrobial activity likely involves physical membrane disruption, reducing the risk of resistance .

- Linaclotide’s tris-disulfide structure optimizes gastrointestinal stability, whereas the target compound’s bis-disulfide configuration balances stability with synthetic feasibility .

Biological Activity

L-Lysinamide, a derivative of the essential amino acid L-lysine, exhibits significant biological activity that is crucial for various physiological processes. This article delves into its biological functions, potential therapeutic applications, and the mechanisms by which it exerts its effects.

Molecular Structure and Properties

L-Lysinamide is characterized by its cyclic structure and disulfide bonds, which contribute to its stability and reactivity. The compound's complex amino acid sequence includes multiple residues, enhancing its potential interactions with biological macromolecules.

Biological Activity

Protein Synthesis and Cellular Metabolism

L-lysine is essential for protein synthesis, and L-lysinamide retains similar properties. It plays a pivotal role in cellular metabolism by participating in various biochemical pathways. Research indicates that L-lysinamide can enhance immune function and promote muscle recovery post-exercise, paralleling the benefits associated with L-lysine.

Enzyme Inhibition

L-Lysinamide has demonstrated the ability to inhibit specific enzymes, which may be leveraged for therapeutic purposes. Understanding its interaction with enzymes can lead to the development of novel drugs targeting these proteins. For instance, studies have shown that it can modulate enzyme activity involved in metabolic pathways, potentially offering insights into metabolic disorders.

Peptide Synthesis

As a building block in peptide synthesis, L-lysinamide allows researchers to create modified peptides with tailored properties. This application is particularly relevant in drug development and studies on protein functionality.

Comparative Analysis of Related Compounds

The following table compares L-lysinamide with other amino acid derivatives regarding their unique features and biological roles:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Lysine | C₆H₁₄N₂O₂ | Essential amino acid; involved in protein synthesis |

| L-Citrulline | C₆H₁₃N₃O₃ | Non-essential; involved in nitric oxide production |

| L-Arginine | C₆H₁₄N₄O₂ | Precursor to nitric oxide; important for cardiovascular health |

| N-Acetyl-L-Lysine | C₈H₁₈N₂O₂ | Acetylated form; may exhibit different bioavailability |

Interaction with Lysine Residues

L-lysinamide mimics lysine interactions within proteins, making it a valuable tool for studying protein-protein interactions. This property allows researchers to elucidate specific interactions that are critical for protein function .

Synergistic Effects

Research suggests that L-lysinamide can enhance the efficacy of other compounds when used in combination. For example, it has been shown to work synergistically with certain enzymes in biocatalytic reactions, leading to improved product yields.

Case Studies and Research Findings

- Immune Function Enhancement : A study indicated that L-lysine supplementation could improve immune responses. Similar effects are anticipated with L-lysinamide due to its structural similarities.

- Muscle Recovery : Clinical trials have shown that amino acids like L-lysine can aid muscle recovery after intense exercise. Given L-lysinamide's role in protein synthesis, it may offer comparable benefits.

- Enzyme Modulation : Research on aminophilic compounds has revealed their ability to modify lysines on proteins selectively, impacting various biochemical functions including immune responses .

Q & A

Q. Q1. What synthetic strategies are recommended for constructing cyclic peptides with multiple disulfide bonds, such as (3→14) and (5→18) linkages?

Methodological Answer:

- Solid-phase peptide synthesis (SPPS) is the primary method, using Fmoc/t-Bu chemistry for sequential assembly. Orthogonal protecting groups (e.g., Trt for cysteine residues) are critical to prevent premature oxidation .

- Oxidative folding protocols must be optimized. For example, suggests dissolving reduced peptides in pH 3–8 buffers with oxidizing agents (e.g., glutathione redox systems) to promote correct disulfide pairing. Avoid extremes: pH <3 causes denaturation, while pH >8 accelerates disulfide scrambling .

- Selenocysteine substitution (e.g., selenoether bridges) can simplify disulfide mimicry, as shown in selenocystine analogs for improved stability .

Q. Q2. How can researchers confirm the correct disulfide connectivity in this peptide?

Methodological Answer:

- Mass spectrometry (MS) with tandem MS/MS fragmentation distinguishes disulfide-linked fragments. Isotopic labeling or enzymatic digestion (e.g., trypsin) aids in mapping .

- Nuclear Magnetic Resonance (NMR) : NOE correlations between cysteine protons and 2D NMR (e.g., COSY, TOCSY) resolve spatial proximity of disulfide pairs .

- X-ray crystallography is definitive but requires high-purity, crystalline peptide .

Advanced Research: Stability and Functional Analysis

Q. Q3. How does pH and redox environment affect the stability of the cyclic bis(disulfide) structure?

Methodological Answer:

- Stability assays should simulate physiological conditions. indicates that pH 7.4 buffers with reducing agents (e.g., DTT) test disulfide resilience. Accelerated degradation studies at pH 5–9 reveal susceptibility to hydrolysis or redox-mediated breakdown .

- Circular Dichroism (CD) : Monitor secondary structure changes under varying pH/redox conditions. For example, helical or β-sheet content may correlate with disulfide integrity .

Q. Q4. What experimental designs are suitable for evaluating biological activity (e.g., antimicrobial or receptor-binding properties)?

Methodological Answer:

- In vitro assays :

- In silico docking : Use Rosetta or AutoDock to predict interactions with receptors, guided by NMR-derived structures .

Advanced Research: Resolving Data Contradictions

Q. Q5. How should researchers address discrepancies in reported bioactivity or stability data for this peptide?

Methodological Answer:

- Batch variability analysis : Compare synthesis lots for purity (HPLC >95%), oxidation states (Ellman’s assay for free thiols), and endotoxin levels .

- Structural analogs : Synthesize selenoether or d-amino acid variants () to isolate disulfide-specific effects .

- Meta-analysis : Cross-reference with structurally similar peptides (e.g., defensins, oxytocin derivatives) to identify conserved functional motifs .

Basic Research: Analytical Method Development

Q. Q6. What chromatographic methods are effective for purifying this peptide?

Methodological Answer:

- Reverse-phase HPLC : Use C18 columns with gradients of 0.1% TFA in water/acetonitrile. notes that lysinamide-terminated peptides require methanol gradients for optimal resolution .

- Ion-exchange chromatography : Useful for separating charged isoforms (e.g., arginine-rich regions) .

Advanced Research: Computational Modeling

Q. Q7. How can molecular dynamics (MD) simulations predict conformational changes upon disulfide reduction?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.